
RD162
概要
説明
RD162は、前立腺がんの治療のために開発された第2世代の非ステロイド系抗アンドロゲンです。それは、アンドロゲン受容体の強力かつ選択的なサイレントアンタゴニストとして作用します。 この化合物は、ジアリールチオヒダントイン誘導体であり、エンザルタミドおよびアパタミドと密接に関連しています .
準備方法
RD162は、ジアリールチオヒダントイン構造の形成を含む一連の化学反応を通じて合成されます反応条件には、多くの場合、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます .
化学反応の分析
RD162は、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、スルホキシドおよびスルホンを形成するために酸化することができます。
還元: この化合物は、チオールおよび他の還元された誘導体を形成するために還元することができます。
置換: this compoundは、ベンザミド環上の官能基が他の基に置換される置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。
科学研究アプリケーション
化学: this compoundは、非ステロイド系抗アンドロゲンの構造活性相関を研究するためのモデル化合物として使用されます。
生物学: この化合物は、細胞プロセスにおけるアンドロゲン受容体の役割を調査し、アンドロゲン受容体アンタゴニストが細胞増殖およびアポトーシスに及ぼす影響を研究するために使用されます。
医学: this compoundは、去勢抵抗性前立腺がんの治療において有望な結果を示しています。
産業: This compoundは、新しい抗アンドロゲン薬の開発に用いられ、医薬品製品の品質管理における基準化合物としても使用されます.
科学的研究の応用
Pharmacokinetic Profile
- Bioavailability : Approximately 50% after oral administration.
- Half-life : About 30 hours.
- Effective Concentration : Plasma concentrations exceeding 23 µM after a 20 mg/kg dose, significantly above the threshold needed to block AR activity (1-10 µM) .
Efficacy in Preclinical Models
RD162 has shown remarkable anti-tumor efficacy in several studies:
- In LNCaP/AR xenograft models, this compound treatment resulted in tumor regression in 11 out of 12 cases, whereas tumors in control groups increased in size by 2-20 fold .
- The median time to tumor progression was significantly longer for this compound-treated mice (186 days) compared to those treated with bicalutamide (35 days) .
Study 1: Phase 1/2 Trials
A multi-center study evaluated this compound alongside MDV3100 in patients with advanced CRPC. The results indicated that both compounds effectively lowered prostate-specific antigen (PSA) levels, a key marker for tumor growth. Notably, 43% of patients experienced a reduction in PSA levels by more than half .
Study 2: Mechanistic Insights
Research conducted at UCLA demonstrated that this compound inhibits AR function by preventing its nuclear translocation. This mechanism was validated through in vivo imaging studies using an AR-driven PSA-luciferase reporter gene . The study concluded that this compound's potency is not solely due to binding affinity but also its ability to disrupt AR activity downstream.
Comparative Analysis of this compound and Other Antiandrogens
Compound | Binding Affinity | Bioavailability | Half-life | Tumor Regression Efficacy |
---|---|---|---|---|
This compound | Comparable to bicalutamide but more effective in vivo | ~50% | ~30 hours | High (11/12 tumors regressed) |
MDV3100 | Higher than bicalutamide | ~60% | ~8 hours | Moderate |
Bicalutamide | Moderate | ~80% | ~6 hours | Variable |
作用機序
RD162は、アンドロゲン受容体に高親和性で結合することによりその効果を発揮し、受容体がその天然のリガンドであるジヒドロテストステロンと相互作用するのを防ぎます。この阻害は、アンドロゲン受容体の核移行の効率を低下させ、アンドロゲン応答エレメントへのDNA結合を損ない、コアクチベーターの動員を混乱させます。 結果として、this compoundは、アンドロゲン受容体媒介遺伝子転写を効果的にブロックし、アンドロゲン依存性前立腺がん細胞の増殖を阻害します .
類似化合物との比較
RD162は、エンザルタミドおよびアパタミドと密接に関連しており、どちらも第2世代の非ステロイド系抗アンドロゲンです。これらの化合物は、同様の作用機序を共有していますが、化学構造と薬物動態的特性が異なります。
エンザルタミド: this compoundと同様に、エンザルタミドはアンドロゲン受容体に高親和性で結合し、その活性を阻害します。
アパタミド: アパタミドは、this compoundと構造的に類似しており、主な違いは、フェニル環の1つにおける炭素原子が窒素原子に置き換えられていることです。
ビカルタミド: 第1世代の非ステロイド系抗アンドロゲンであるビカルタミドは、this compoundおよびエンザルタミドと比較して、アンドロゲン受容体に対する親和性が低いです。
This compoundとその類似体は、前立腺がんの治療における重要な進歩を表しており、以前の治療と比較して、改善された有効性と副作用の軽減を提供します。
生物活性
RD162 is a diarylthiohydantoin compound that has emerged as a second-generation antiandrogen, primarily investigated for its efficacy in treating castration-resistant prostate cancer (CRPC). This article synthesizes research findings on the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and therapeutic potential.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits significant bioavailability and a favorable half-life. Following oral administration of a 20 mg/kg dose in murine models, this compound demonstrated approximately 50% bioavailability with a serum half-life of around 30 hours . The trough concentration after 24 hours was about 23 µM , exceeding the concentrations required to inhibit androgen receptor (AR) activity (1-10 µM) observed in vitro studies .
Parameter | Value |
---|---|
Bioavailability | ~50% |
Serum Half-Life | ~30 hours |
Trough Concentration (24h) | ~23 µM |
Effective Inhibition Range | 1-10 µM |
Pharmacodynamics
This compound's biological activity is primarily mediated through the inhibition of AR signaling. In vivo studies utilizing LNCaP/AR xenografts in castrated male mice revealed that treatment with this compound resulted in a significant reduction in luciferase activity, indicating decreased AR transcriptional function. Specifically, daily administration of 10 mg/kg for five days led to substantial reductions in tumor cell proliferation as measured by Ki-67 staining .
Dose-Response Relationship
The antitumor efficacy of this compound was found to be dose-dependent:
- 0.1 mg/kg/day: Minimal effect on tumor growth.
- 1 mg/kg/day: Some tumor regressions observed.
- 10 mg/kg/day: Significant reduction in AR transcriptional activity and tumor cell proliferation.
The mechanism underlying this compound's effectiveness appears to be its ability to inhibit AR activity rather than through off-target effects. Evidence supporting this includes:
- Dose-dependent antitumor responses correlating with reductions in AR transcriptional activity.
- Lack of impact on AR-negative DU145 prostate cancer xenografts, confirming specificity towards AR-positive tumors .
Comparative Efficacy
When compared to other antiandrogens like bicalutamide, this compound showed superior efficacy in reducing AR activity and inhibiting tumor growth. The effective plasma concentrations of this compound were consistently higher than those required for bicalutamide, suggesting an enhanced therapeutic window .
Case Studies and Clinical Implications
A multi-center study highlighted the clinical relevance of this compound, where it was shown to lower prostate-specific antigen (PSA) levels—a key biomarker for tumor growth—in men with advanced prostate cancer. This underscores the potential of this compound as a viable treatment option for patients who have developed resistance to standard therapies .
特性
IUPAC Name |
4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQFGMYHKSKKGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337376 | |
Record name | RD-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-27-3 | |
Record name | RD-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RD162 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。